molecular formula C10H11FO3 B8333889 Ethyl 3-fluoro-5-hydroxyphenylacetate

Ethyl 3-fluoro-5-hydroxyphenylacetate

Cat. No.: B8333889
M. Wt: 198.19 g/mol
InChI Key: QEPYXJCQKICZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-5-hydroxyphenylacetate is an organic compound that belongs to the class of phenylacetic acid derivatives This compound is characterized by the presence of a fluoro group at the 3-position and a hydroxy group at the 5-position on the phenyl ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-hydroxyphenylacetate typically involves the esterification of (3-Fluoro-5-hydroxy-phenyl)-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-hydroxyphenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of (3-Fluoro-5-oxo-phenyl)-acetic acid ethyl ester.

    Reduction: Formation of (3-Fluoro-5-hydroxy-phenyl)-ethanol.

    Substitution: Formation of various substituted phenylacetic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-5-hydroxyphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-hydroxyphenylacetate involves its interaction with specific molecular targets. The fluoro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The ester group may also undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-hydroxy-phenyl)-acetic acid: Lacks the ethyl ester group but shares similar structural features.

    (3-Fluoro-5-methoxy-phenyl)-acetic acid ethyl ester: Contains a methoxy group instead of a hydroxy group.

    (3-Chloro-5-hydroxy-phenyl)-acetic acid ethyl ester: Contains a chloro group instead of a fluoro group.

Uniqueness

Ethyl 3-fluoro-5-hydroxyphenylacetate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluoro and hydroxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 2-(3-fluoro-5-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,12H,2,5H2,1H3

InChI Key

QEPYXJCQKICZDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)F)O

Origin of Product

United States

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